N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide
Description
Table 1: Elemental Composition
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 21 | 252.21 |
| Hydrogen | 23 | 23.18 |
| Nitrogen | 3 | 42.03 |
| Oxygen | 2 | 32.00 |
| Total | 349.42 |
The high carbon-to-heteroatom ratio (21 C vs. 5 N/O) reflects the aromatic indole and phenyl systems, which dominate the molecular structure. The amide (-CONHOH) and benzylamine groups introduce polar functionality, influencing solubility and intermolecular interactions.
Stereochemical Configuration and Isomerism
The compound exhibits potential stereoisomerism due to its double bond and chiral centers.
Double Bond Geometry
The propenamide chain contains a double bond between C2 and C3. The E (trans) configuration is inferred from the IUPAC name and SMILES string (C=CC(=O)NO), which implies no specified stereodescriptor but aligns with the conventional representation of trans-alkenes in medicinal compounds.
Chiral Centers
The ethylamino linker (N-CH₂-CH₂-indole) and the benzyl group attachment point could introduce chirality. However, the PubChem entry does not specify enantiomeric forms, suggesting the compound is either synthesized as a racemic mixture or retains a planar configuration due to restricted rotation.
Table 2: Stereochemical Features
| Feature | Type | Configuration |
|---|---|---|
| C2-C3 double bond | Geometric isomerism | E (trans) |
| N-linked ethyl group | Potential chirality | Not specified |
Crystallographic Data and Solid-State Structure
While X-ray crystallographic data for this specific compound is not publicly available, computational models and related analogues provide insights into its solid-state behavior.
Predicted Solid-State Interactions
Table 3: Hypothetical Crystallographic Parameters
| Parameter | Value (Predicted) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10–12 Å, b = 8–10 Å, c = 15–18 Å |
| Density | ~1.3 g/cm³ |
These predictions align with structural analogs, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which forms planar molecules with intramolecular hydrogen bonds and layered crystal packing.
Properties
IUPAC Name |
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOHNWQLNRZRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870350 | |
| Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922726-10-1 | |
| Record name | N-Hydroxy-3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Critical Parameters:
- Reducing Agents : Sodium borohydride (NaBH₄) or sodium triacetoxyhydroborate (NaBH(OAc)₃) are used for imine reduction. NaBH(OAc)₃ offers superior selectivity and safety compared to cyanoborohydrides.
- Temperature : Reductive amination is performed at 0–25°C to minimize side reactions.
- Hydroxylamine Conditions : Hydroxylamine hydrochloride in methanol/water at room temperature achieves >99.5% conversion.
Table 1: Comparison of Reductive Amination Conditions
| Parameter | Classic Method | Optimized Method |
|---|---|---|
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ |
| Solvent | Methanol | Dichloromethane |
| Temperature | 0–5°C | 20–25°C |
| Yield | 70–75% | 88–92% |
| Purity (HPLC) | >95% | >99.5% |
Low-Temperature Hydroxylamine Addition with Crystallization
US20090306405A1 describes a method emphasizing cryogenic conditions during hydroxamic acid formation. (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl}phenyl)acrylic acid methyl ester hydrochloride (3·HCl) is reacted with hydroxylamine at <−10°C to suppress hydrolysis and byproduct formation. Sodium hydroxide is added to deprotonate the amine, facilitating nucleophilic attack on the ester.
Key Steps:
- Admixture Preparation : 3·HCl is combined with NaOH at <−10°C.
- Hydroxylamine Addition : Aqueous hydroxylamine (50%) is added over 30 minutes while maintaining −10°C.
- Crystallization :
Advantages :
- Avoids toxic solvents (e.g., cyanide).
- Yields >99.5% purity with a single crystallization step.
- Scalable to industrial batches (up to 10 kg).
Convergent Synthesis via Heck Coupling
WO2021170719A1 introduces a convergent route using a palladium-catalyzed Heck reaction. tert-Butyl 4-((E)-2-(methoxycarbonyl)vinyl)benzylcarbamate (6) is synthesized from 4-bromobenzylcarbamate and methyl acrylate using 1 mol% Pd(OAc)₂. Hydroxylamine hydrate then converts 6 to tert-butyl 4-((E)-2-(hydroxycarbamoyl)vinyl)benzylcarbamate (7) at room temperature. Deprotection yields the free amine (8) , which undergoes reductive amination with 2-(2-methyl-1H-indol-3-yl)acetaldehyde (9) to form Panobinostat.
Table 2: Heck Reaction Optimization
| Parameter | Prior Art | WO2021170719A1 |
|---|---|---|
| Pd Loading | 5–10 mol% | 1 mol% |
| Yield | 50–60% | 67–82% |
| Solvent | DMF | THF |
| Reaction Time | 24–48 h | 18 h |
Advantages :
- Reduced palladium usage lowers costs.
- Room-temperature hydroxylamine reaction eliminates cryogenic needs.
- Final product isolated as lactate salt via DL-lactic acid treatment (89% yield).
Salt Formation and Polymorph Control
Panobinostat is administered as salts to enhance solubility. US7989639B2 details methods for preparing hydrochloride, lactate, maleate, and mesylate salts. For example, the hydrochloride salt is formed by suspending Panobinostat free base in ethanol and adding HCl. The lactate salt is crystallized from acetone/water (7:3) at 50°C.
Polymorph Control :
- Form A : X-ray diffraction peaks at 7.9, 15.2, and 19.4° 2θ. Stable up to 110°C.
- Form B : Peaks at 10.6, 16.9, and 24.4° 2θ. High thermal stability (decomposes at 187°C).
- Lactate Salt (Form Sₐ) : Crystallized from water/methanol, melting point 160°C.
Table 3: Salt Properties
| Salt | Solubility (mg/mL) | Melting Point (°C) | Stability |
|---|---|---|---|
| Hydrochloride | 12.5 (H₂O) | 158–160 | Hygroscopic |
| Lactate | 8.2 (H₂O) | 160 | Non-hygroscopic |
| Maleate | 6.8 (EtOH) | 145–147 | Stable ≤25°C |
Analytical and Quality Control Methods
Purity Assessment :
- HPLC : Reverse-phase C18 column, UV detection at 254 nm. Impurities <0.1%.
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 4.05 (d, 2H, CH₂), 6.49 (d, 1H, indole), and 8.23 (s, 1H, hydroxamic acid).
- XRPD : Used to verify polymorphic forms.
Yield Optimization :
Chemical Reactions Analysis
Panobinostat undergoes various chemical reactions, including reduction, hydrolysis, oxidation, and glucuronidation processes. Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, CYP2D6, and CYP2C19 . The major products formed from these reactions are metabolites resulting from the reduction, hydrolysis, and oxidation of the hydroxamic acid side chain .
Scientific Research Applications
Panobinostat has a wide range of scientific research applications, particularly in the field of oncology. It has been shown to induce antitumor activity in various cancer cell lines, including epithelioid sarcoma and rhabdoid tumor cells . Panobinostat is also being investigated for its potential use in treating brain tumors, with studies examining its efficacy in different models and species . Additionally, it has been tested in combination with other therapeutics to enhance its anticancer effects .
Mechanism of Action
Panobinostat exerts its effects by inhibiting multiple histone deacetylase enzymes, leading to an increase in acetylation of histone proteins. This results in increased DNA transcription and accumulation of different proteins, reducing cell proliferation and inducing cell death . The main molecular targets of Panobinostat are histone deacetylases, which play a crucial role in controlling cell cycle progression, cell survival, and differentiation .
Comparison with Similar Compounds
NVP-LAQ824
Structure :
- (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide.
- Differs from LBH589 in the substitution on the indole ethylamino side chain: LAQ824 has a 2-hydroxyethyl group instead of a 2-methyl group on the indole ring .
Activity :
- HDAC inhibition IC50: < 400 nM (partially purified enzyme assay).
- Cellular IC50: < 750 nM in HCT116 and A549 cancer cells.
- Demonstrated in vivo efficacy in HCT116 colon and A549 lung xenograft models at doses ≥100 mg/kg .
Clinical Status :
PXD101 (Belinostat)
Structure :
Activity :
Clinical Status :
Compound 51 (Indomethacin Analogue)
Structure :
Activity :
- Primarily functions as a COX-2 inhibitor (non-HDAC target), limiting direct comparability .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Structure :
- Features a fluorinated biphenyl group instead of the hydroxamic acid backbone.
- Synthesized via reductive amination but lacks HDAC inhibitory activity, focusing on antioxidant properties .
Comparative Data Table
Key Findings and Mechanistic Insights
- Structural Determinants of Potency: The 2-methylindole group in LBH589 enhances HDAC binding affinity compared to LAQ824’s bulkier 2-hydroxyethyl substitution . Hydroxamic acid is critical for chelating zinc in HDAC’s catalytic site, a feature absent in non-HDAC inhibitors like Compound 51 .
Clinical Differentiation :
Biological Activity
N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide, commonly known as Panobinostat, is a hydroxamic acid derivative and a potent inhibitor of histone deacetylases (HDACs). Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, therapeutic applications, and molecular mechanisms.
Pharmacological Properties
Panobinostat exhibits a range of pharmacological activities due to its ability to inhibit HDACs, which play critical roles in regulating gene expression through chromatin remodeling. The compound's structural features contribute to its effectiveness as an HDAC inhibitor:
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 439.5 g/mol |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 135 Ų |
Panobinostat functions primarily by inhibiting the activity of HDACs, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status results in:
- Gene Activation: Upregulation of tumor suppressor genes.
- Apoptosis Induction: Promotion of programmed cell death in cancer cells.
- Cell Cycle Arrest: Inhibition of tumor cell proliferation.
Therapeutic Applications
Panobinostat has been approved for the treatment of multiple myeloma and is being investigated for various hematological malignancies. Its combination with other agents, such as bortezomib and dexamethasone, has shown enhanced efficacy in clinical settings.
Case Studies
- Multiple Myeloma Treatment:
- Solid Tumors:
Research Findings
Recent studies have elucidated additional biological activities associated with Panobinostat:
- Antitumor Activity: Inhibition of tumor cell division and induction of apoptosis were confirmed through various assays, including MTT and flow cytometry analyses .
- Synergistic Effects: Combination therapy with other HDAC inhibitors or chemotherapeutic agents has shown synergistic effects, enhancing overall antitumor efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]-2-propenamide?
- Methodology : Utilize multi-step reactions under inert atmospheres (e.g., nitrogen) with coupling agents like EDC/HOBt and bases such as DIPEA to minimize side reactions. Purification via column chromatography (silica gel) and recrystallization (e.g., ethyl acetate/hexane) is critical. Validate purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to confirm structural integrity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodology :
- ¹H and ¹³C NMR : Assign peaks for indole protons (~6.8–7.5 ppm), amide NH (~8–10 ppm), and hydroxy groups. Cross-validate with DEPT/HSQC for carbon hybridization .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone and substituents .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Methodology : Conduct antiproliferative assays (e.g., MTT on cancer cell lines) at concentrations 1–100 µM. Include positive controls (e.g., doxorubicin) and validate dose-response curves. Monitor HDAC inhibition if applicable, using fluorogenic substrates .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound’s synthesis?
- Methodology : Employ quantum chemical calculations (DFT) to model transition states and identify energy barriers. Use reaction path search algorithms (e.g., IRC) to predict intermediates. Validate with experimental data (e.g., yields from Pd/C hydrogenation or acid-catalyzed cyclization) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
- Data Normalization : Express activity as % inhibition relative to controls and apply statistical tests (e.g., ANOVA with post-hoc analysis) .
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., triazolyl-propanamides) to identify SAR trends .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Control : Optimize reaction parameters (temperature, pH) using design of experiments (DoE). For example, reduce epimerization during amide coupling by controlling DIPEA stoichiometry .
- Reactor Design : Use continuous-flow systems for exothermic steps (e.g., hydrogenation) to improve heat dissipation and scalability .
Q. How can impurities (e.g., dehydroxy analogs) be detected and quantified?
- Methodology : Employ HPLC with photodiode array detection (PDA) and orthogonal methods like LC-MS. Reference impurity standards (e.g., monobenzyl analogs) and adhere to ICH guidelines (e.g., ≤0.5% total impurities) .
Methodological Notes
- Synthetic Challenges : The indole moiety’s sensitivity to oxidation necessitates inert conditions. Use degassed solvents and chelating agents to stabilize intermediates .
- Data Reproducibility : Document reaction conditions (e.g., Pd/C catalyst loading, hydrogen pressure) to ensure reproducibility across labs .
- Advanced Analytics : Combine NMR relaxation studies (T1/T2) with molecular dynamics simulations to probe conformational stability in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
